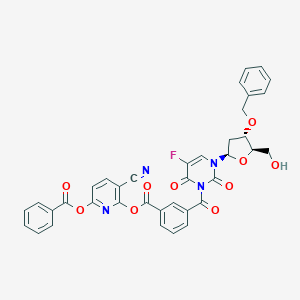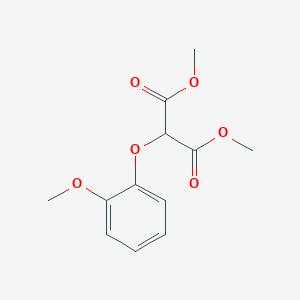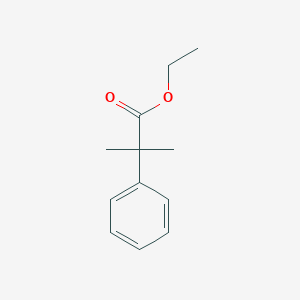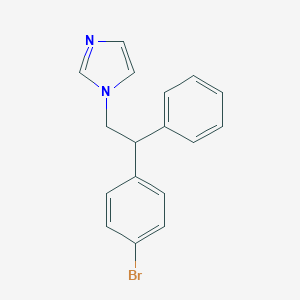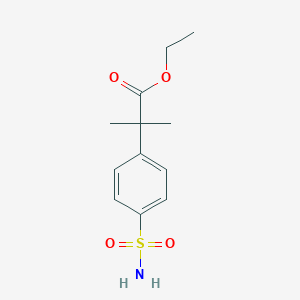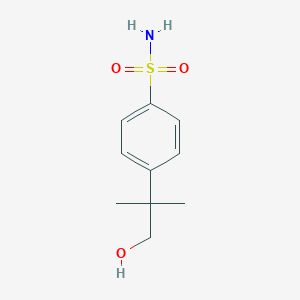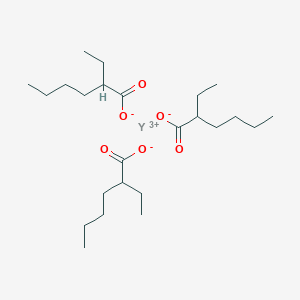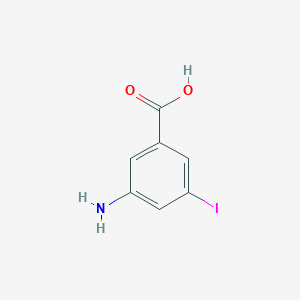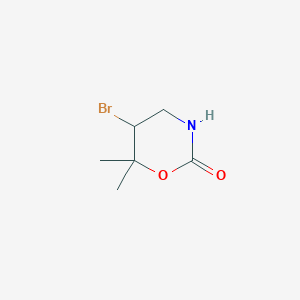
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the oxazinanone family. It is also known as BDO and has been extensively studied for its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of BDO is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis. BDO has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
BDO has been reported to have low toxicity and has shown no significant adverse effects on human health. However, further studies are required to fully understand the biochemical and physiological effects of BDO.
Advantages And Limitations For Lab Experiments
One of the major advantages of using BDO in lab experiments is its high purity and yield. Additionally, BDO has been reported to have a broad spectrum of biological activities, which makes it a potential candidate for various applications. However, the limitations of using BDO include its high cost and limited availability.
Future Directions
For the use of BDO include the synthesis of new bioactive compounds, the investigation of its mechanism of action, and the development of new catalytic systems.
Synthesis Methods
The synthesis of 5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one involves the reaction of 6,6-dimethyl-2-oxo-1,3-oxazinan-5-yl chloride with sodium bromide in the presence of potassium carbonate. The reaction takes place in acetonitrile and is carried out under reflux conditions. This method has been reported to yield high purity and high yield of BDO.
Scientific Research Applications
BDO has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, antifungal, and antitumor properties. BDO has also been used as a ligand in the synthesis of metal complexes and has shown promising results in catalytic reactions. Additionally, BDO has been used as a starting material in the synthesis of various bioactive compounds.
properties
CAS RN |
107262-09-9 |
|---|---|
Product Name |
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one |
Molecular Formula |
C6H10BrNO2 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
5-bromo-6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
PEBDQLCSOMCQSI-UHFFFAOYSA-N |
SMILES |
CC1(C(CNC(=O)O1)Br)C |
Canonical SMILES |
CC1(C(CNC(=O)O1)Br)C |
synonyms |
2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)

